

Cycloheptanone oxime CAS number and identifiers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cycloheptanone oxime*

Cat. No.: *B1345645*

[Get Quote](#)

An In-Depth Technical Guide to **Cycloheptanone Oxime**: Identifiers, Properties, and Synthesis

Introduction

Cycloheptanone oxime (CAS No: 2158-31-8) is a seven-membered cyclic ketoxime that serves as a pivotal intermediate in organic synthesis and materials science.^[1] While structurally simple, its true value lies in the reactivity of the oxime functional group (C=N-OH), which acts as a gateway for producing a variety of nitrogen-containing compounds.^{[2][3]} Its most notable application is its role as a direct precursor to eight-membered cyclic lactams via the classic Beckmann rearrangement, making it a valuable monomer for the synthesis of specialized polyamides.^[1] This guide provides a comprehensive overview of its core identifiers, physicochemical properties, synthesis protocols, and key applications for researchers and development professionals.

Core Chemical Identifiers

Precise identification is the cornerstone of chemical research, ensuring reproducibility, regulatory compliance, and accurate literature searching. Each identifier serves a unique purpose, from the universally recognized CAS number to machine-readable structural keys.

The Chemical Abstracts Service (CAS) number is a unique numerical identifier assigned to every chemical substance, preventing ambiguity that can arise from multiple systematic, proprietary, or trivial names.^{[1][2][4][5]} The IUPAC name provides a systematic and unambiguous nomenclature based on chemical structure, while identifiers like InChI and

SMILES offer standardized, machine-readable formats for computational chemistry and database management.[1][2][6]

Identifier Type	Value	Source(s)
CAS Number	2158-31-8	[1][2][4][5][6][7][8]
IUPAC Name	N-cycloheptylidenehydroxylamine	[1][6][8]
Synonym(s)	Suberoxime	[5][6][7]
EC Number	825-994-0	[6][8]
InChI	InChI=1S/C7H13NO/c9-8-7-5-3-1-2-4-6-7/h9H,1-6H2	[2][6][9]
InChIKey	OENGNSNXUALAIFP-UHFFFAOYSA-N	[1][6][9]
SMILES	C1CCCC(=NO)CC1	[2][4][5]

Physicochemical and Spectroscopic Data

The physical properties of **Cycloheptanone oxime** dictate its handling, storage, and reaction conditions. It is typically a colorless to light yellow liquid at room temperature.[7]

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₃ NO	[2][4][5][6]
Molecular Weight	127.18 g/mol	[1][2][5][6]
Appearance	Colorless to Light yellow clear liquid	[7]
Boiling Point	152 °C at 20 mmHg	[1][4][7]
Specific Gravity (20/20)	1.03	[1][7]
Flash Point	128 °C	[7]

Synthesis and Mechanism

The standard laboratory synthesis of **Cycloheptanone oxime** is a classic condensation reaction, specifically an oximation, between cycloheptanone and a hydroxylamine source.^[1] ^[10] The reaction's causality is rooted in the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of cycloheptanone. The reaction is pH-dependent, and a mild base is typically used to liberate the free hydroxylamine from its hydrochloride salt.^[10]

Diagram 1: Synthesis of Cycloheptanone Oxime.

Experimental Protocol: Synthesis of Cycloheptanone Oxime

This protocol describes a robust method for synthesizing **Cycloheptanone oxime** from cycloheptanone and hydroxylamine hydrochloride.

- Preparation of Hydroxylamine Solution: In a suitable reaction vessel, dissolve 2.5 g of hydroxylamine hydrochloride and 4.0 g of crystallized sodium acetate in 10 mL of deionized water. The sodium acetate acts as a base to generate free hydroxylamine in situ.^[11]
- Reaction Initiation: Gently warm the solution to approximately 40°C with stirring.^[11]
- Addition of Ketone: Add 2.5 g of cycloheptanone to the reaction mixture. Maintain vigorous stirring.^[11]
- Product Formation: Continue heating and stirring. After a few minutes, **Cycloheptanone oxime** will begin to separate as a crystalline solid or an oil that solidifies upon cooling.^[11]
- Isolation: Cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.
- Purification: Wash the crude product with a small amount of cold water to remove inorganic salts. For higher purity, the product can be recrystallized from a suitable solvent like light petroleum.^[11]

Key Reactions and Applications

The synthetic utility of **Cycloheptanone oxime** is primarily demonstrated through the Beckmann rearrangement, an acid-catalyzed intramolecular rearrangement that converts the oxime into an eight-membered cyclic amide (a lactam), known as caprylolactam.^[1] This ring-expansion reaction is fundamental in both laboratory and industrial synthesis for producing precursors to specialized polyamides.^[1]

The mechanism begins with the protonation of the oxime's hydroxyl group by an acid catalyst, converting it into a good leaving group (water).^[1] This is followed by a concerted step where the alkyl group positioned anti-periplanar to the leaving group migrates to the now electron-deficient nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydration and tautomerization yield the final lactam product.^[1]

Diagram 2: Beckmann Rearrangement of **Cycloheptanone Oxime**.

Beyond the Beckmann rearrangement, **Cycloheptanone oxime** is a valuable starting material for:

- Synthesis of Nitrogen-Containing Heterocycles: The oxime functionality can be manipulated to create various ring structures essential for pharmaceuticals and agrochemicals.^{[1][3]}
- Formation of Amines: Reduction of the oxime group, for example with sodium amalgam, yields cycloheptylamine, another important chemical intermediate.^[12]

Safety and Handling

Cycloheptanone oxime is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.

GHS Pictogram	Signal Word	Hazard Statements	Source(s)
GHS07	Warning	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	[5][6][8][13]

Precautionary Handling:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][8][13]
- P280: Wear protective gloves, protective clothing, and eye/face protection.[4][8][13]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5][6][13]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][13]
- Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[8][13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cycloheptanone Oxime|CAS 2158-31-8|98% Purity [benchchem.com]
- 2. Cycloheptanone oxime (2158-31-8) for sale [vulcanchem.com]
- 3. angenechemical.com [angenechemical.com]
- 4. Cycloheptanone Oxime | 2158-31-8 | CAA15831 | Biosynth [biosynth.com]

- 5. chemscene.com [chemscene.com]
- 6. Cycloheptanone Oxime | C7H13NO | CID 137457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cycloheptanone Oxime | 2158-31-8 | TCI EUROPE N.V. [tcichemicals.com]
- 8. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 9. Cycloheptanone, oxime [webbook.nist.gov]
- 10. arpgweb.com [arpweb.com]
- 11. prepchem.com [prepchem.com]
- 12. Cyclohexanone oxime - Wikipedia [en.wikipedia.org]
- 13. aksci.com [aksci.com]
- To cite this document: BenchChem. [Cycloheptanone oxime CAS number and identifiers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345645#cycloheptanone-oxime-cas-number-and-identifiers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

